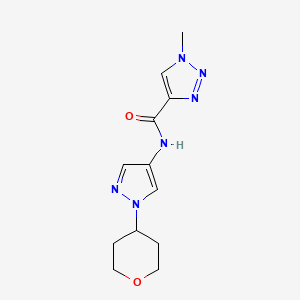

1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

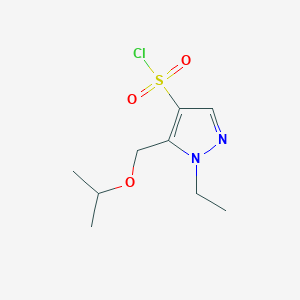

The compound 1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide is a nitrogen-rich heterocyclic compound that is presumed to have a complex structure involving multiple nitrogen-containing rings such as pyrazole and triazole. These types of compounds are often of interest due to their potential applications in pharmaceuticals and materials science, particularly for their energetic properties.

Synthesis Analysis

The synthesis of nitrogen-rich heterocycles can be complex, involving multiple steps and specific reagents. For instance, the synthesis of related compounds such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been achieved using diaminomaleodinitrile as a starting material in a three-step process . Similarly, the synthesis of 1-methyl-1H-1,2,4-triazoles and -pyrazoles has been reported using N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) . For the precise determination of the structure, single-crystal X-ray diffraction is often employed, as it can confirm the arrangement of atoms within a crystal . These techniques would be essential in analyzing the molecular structure of 1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide.

Chemical Reactions Analysis

The reactivity of nitrogen-rich heterocycles can vary, but they often exhibit interesting chemical behaviors due to the presence of multiple reactive sites. The literature suggests that such compounds can be used to form complexes, as seen with the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . The chemical reactions of the compound would likely be influenced by the presence of the pyrazole and triazole rings, as well as the tetrahydropyran moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-rich compounds are of great interest due to their potential energetic applications. For example, the thermal stability of related compounds has been measured using differential scanning calorimetry (DSC), revealing high decomposition temperatures . The density and enthalpy of formation can be calculated computationally, and the detonation pressure and velocity can be predicted using equations like Kamlet–Jacobs . These properties, along with sensitivity to impact and friction, are critical for assessing the safety and practicality of energetic materials. Similar analyses would be necessary for a comprehensive understanding of the physical and chemical properties of 1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide.

properties

IUPAC Name |

1-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c1-17-8-11(15-16-17)12(19)14-9-6-13-18(7-9)10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKXFZLIZCNKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide](/img/structure/B3019403.png)

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)

![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3019414.png)

![2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3019415.png)